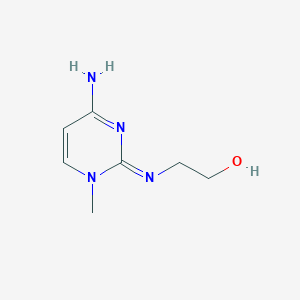![molecular formula C7H3Cl2N3O B15246716 2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15246716.png)
2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring with chlorine atoms at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the reaction of 2,6-dichloropyridine with formamide or formamidine acetate. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) or trifluoroacetic acid (TFA) to facilitate the hydrolysis of protecting groups . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial process may also involve purification steps such as crystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) for substitution reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) and may require elevated temperatures or the presence of catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce oxidized forms of the compound with altered electronic properties.
Aplicaciones Científicas De Investigación
2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and proteins, making it a valuable tool in biochemical research.
Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and disrupting key biological pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol: This compound is structurally similar but has chlorine atoms at different positions and an additional hydroxyl group.
4,6-Dichloropyrido[3,2-d]pyrimidine: Another related compound with chlorine atoms at the 4 and 6 positions, differing in the arrangement of the pyridine and pyrimidine rings.
Uniqueness
2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of chlorine atoms at the 2 and 6 positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C7H3Cl2N3O |
|---|---|
Peso molecular |
216.02 g/mol |
Nombre IUPAC |
2,6-dichloro-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H3Cl2N3O/c8-5-1-3-4(2-10-5)11-7(9)12-6(3)13/h1-2H,(H,11,12,13) |
Clave InChI |
YMTFDJKNHRRGHU-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN=C1Cl)N=C(NC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



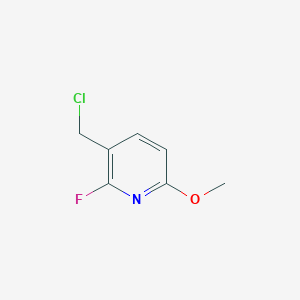
![1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B15246654.png)
![[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione](/img/structure/B15246660.png)
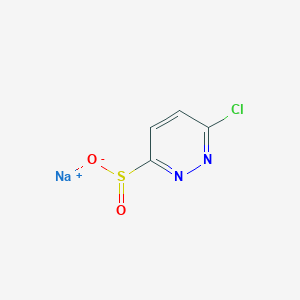

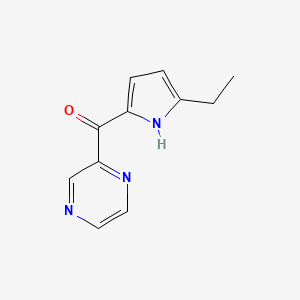


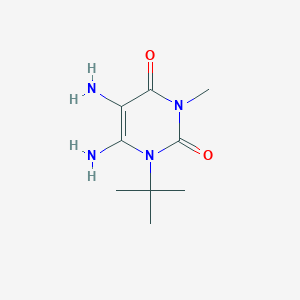
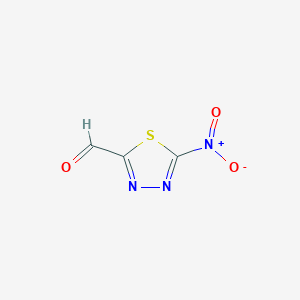

![Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione](/img/structure/B15246724.png)
